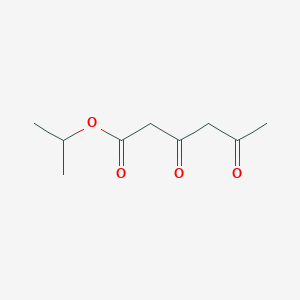
Propan-2-yl 3,5-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3,5-dioxohexanoate is an organic compound with the molecular formula C9H14O4. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dioxohexanoate typically involves the esterification of 3,5-dioxohexanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Amides or other esters.
Scientific Research Applications
Propan-2-yl 3,5-dioxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,5-dioxohexanoate involves its interaction with various molecular targets. The keto groups in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dioxohexanoate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Methyl 3,5-dioxohexanoate: Similar structure but with a methyl ester group.
Uniqueness
Propan-2-yl 3,5-dioxohexanoate is unique due to its isopropyl ester group, which can influence its reactivity and interactions compared to other esters. The presence of two keto groups also makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
116967-25-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
propan-2-yl 3,5-dioxohexanoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)13-9(12)5-8(11)4-7(3)10/h6H,4-5H2,1-3H3 |
InChI Key |
GUWCFAMYMMARHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















